Sodium pyrosulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;sulfonato sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZAUKOWVKTLO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889631 | |

| Record name | Disulfuric acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystals; [Merck Eurolab MSDS] | |

| Record name | Disulfuric acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13870-29-6 | |

| Record name | Disulfuric acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sodium Pyrosulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of sodium pyrosulfate (Na₂S₂O₇), covering its chemical formula, structure, properties, synthesis, and key applications. The information is tailored for a technical audience and is supported by quantitative data, detailed experimental protocols, and structural visualizations.

Chemical Formula and Nomenclature

This compound, also known as disodium (B8443419) disulfate, is an inorganic compound with the chemical formula Na₂S₂O₇ .[1] It is the sodium salt of pyrosulfuric acid (H₂S₂O₇).

Synonyms:

Chemical Structure and Molecular Geometry

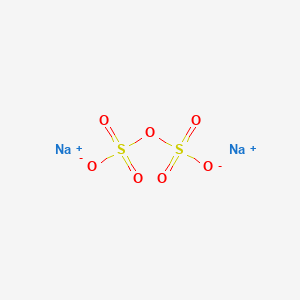

The pyrosulfate anion (S₂O₇²⁻) is the defining structural feature of this compound. It consists of two corner-sharing SO₄ tetrahedra linked by a bridging oxygen atom, giving it a dichromate-like structure.[3] In this anion, each sulfur atom is in a +6 oxidation state.

The crystal structure of this compound is triclinic, with the space group P-1. The conformation of the disulfate anions is described as essentially eclipsed. Within the two distinct SO₄ tetrahedra, the terminal S-O bond lengths are shorter (approximately 1.44 Å) than the S-O bonds involving the bridging oxygen (ranging from 1.62 Å to 1.67 Å). The S-O-S bond angle in similar pyrosulfate compounds is approximately 122-124°.

Physical and Chemical Properties

This compound is a colorless to white, translucent crystalline solid.[1] It is hygroscopic and will readily absorb moisture from the air. Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Na₂S₂O₇ | [1][4] |

| Molar Mass | 222.11 g/mol | |

| Appearance | Colorless to white crystalline solid | [4] |

| Density | 2.658 g/cm³ | [1][4] |

| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | [1] |

| Decomposition Temp. | 460 °C (860 °F; 733 K) | [1] |

| Solubility in Water | Hydrolyzes | [1] |

| Solubility in other solvents | Insoluble in ethanol, soluble in fuming sulfuric acid | [5] |

Chemical Reactivity

-

Hydrolysis: this compound is not stable in water and hydrolyzes to form sodium bisulfate (NaHSO₄), creating an acidic solution with a pH of around 1.[1]

Na₂S₂O₇ + H₂O → 2 NaHSO₄

-

Thermal Decomposition: When heated above its decomposition temperature of 460 °C, it breaks down into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1] This reaction provides a convenient laboratory-scale method for generating sulfur trioxide.[6]

Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized via the thermal dehydration of sodium bisulfate. The reaction involves heating sodium bisulfate to a temperature sufficient to drive off water, causing two bisulfate ions to condense into a pyrosulfate ion.

Materials:

-

Sodium bisulfate (NaHSO₄), anhydrous or monohydrate

-

Ceramic or high-temperature glass beaker (e.g., borosilicate)

-

Heating source (e.g., laboratory oven, muffle furnace, or a dedicated toaster oven)[7]

-

Hammer or mortar and pestle for breaking up the product

-

Airtight container for storage

Procedure:

-

Place approximately 100 g of sodium bisulfate into a large beaker or a suitable heat-resistant tray. Ensure the container is dry.

-

Transfer the container to the oven and begin heating. The temperature should be gradually raised to between 320-400°C.

-

The sodium bisulfate will first melt at around 315°C, forming a clear liquid. As the dehydration reaction proceeds, water vapor will be evolved.[7]

-

Continue heating for several hours (e.g., 4-5 hours).[7] The completion of the reaction is indicated by the molten mass solidifying, as this compound has a higher melting point (approx. 401°C) than sodium bisulfate.[7]

-

Once the entire mass has solidified into a hard, white, glassy substance, turn off the heating source and allow the container to cool completely.[7]

-

The resulting solid this compound will be a hard cake. Carefully break it out of the container using a hammer.[7]

-

For easier handling and use in subsequent reactions, the chunks can be ground into a fine powder using a blender or mortar and pestle dedicated to chemical use.[7]

-

Immediately transfer the powdered this compound to an airtight container to prevent hydrolysis from atmospheric moisture.[7]

Applications

This compound's primary utility stems from its acidic nature in the molten state and its ability to thermally decompose into sulfur trioxide.

-

Analytical Chemistry: In quantitative analysis, this compound is used as an acidic fusion agent.[1] Refractory oxide ores and other insoluble materials are mixed with this compound and heated to high temperatures. The molten pyrosulfate dissolves the sample, converting the metal oxides into soluble sulfates, thereby ensuring complete dissolution before analysis by techniques such as atomic absorption spectroscopy or inductively coupled plasma spectrometry.

-

Synthesis of Sulfur Trioxide: As detailed above, the thermal decomposition of this compound is a reliable method for producing sulfur trioxide in a laboratory setting.[6]

-

Industrial Processes: It serves as an intermediate in the production of various chemicals, including dyes, pigments, and pharmaceuticals.

References

- 1. Detail information of Na2S2O7 | Catalyst Database, First database in catalyst field [catalysthub.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrosulfate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mp-31269: Na2S2O7 (triclinic, P-1, 2) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Cases - 2005 [cristal.org]

Synthesis of Sodium Pyrosulfate from Sodium Bisulfate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium pyrosulfate (Na₂S₂O₇) through the thermal decomposition of sodium bisulfate (NaHSO₄). The document details the underlying chemical principles, critical process parameters, and a step-by-step experimental protocol for laboratory-scale synthesis. Quantitative data from the literature is summarized, and key reaction pathways and experimental workflows are visually represented. This guide is intended to serve as a practical resource for chemists and researchers requiring a reliable method for the preparation of this compound.

Introduction

This compound, also known as disodium (B8443419) disulfate, is an inorganic compound that serves as a crucial reagent and intermediate in various chemical processes. Its applications include acting as an acidic flux for the decomposition of ores in analytical chemistry and as a precursor for the generation of sulfur trioxide in certain synthetic routes.[1][2] The most common and straightforward method for its preparation is the controlled thermal dehydration of sodium bisulfate.[1][3]

This process involves the removal of one water molecule from two equivalents of sodium bisulfate, resulting in the formation of the pyrosulfate salt. While the reaction is conceptually simple, precise control of the reaction temperature is critical to ensure a high yield and purity of the final product, as overheating can lead to further decomposition.[1]

Chemical Principles

The synthesis of this compound from sodium bisulfate is a dehydration reaction, as described by the following chemical equation:

2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g) [3]

The reaction is initiated by heating solid sodium bisulfate. If the starting material is sodium bisulfate monohydrate (NaHSO₄·H₂O), an initial dehydration step occurs at a lower temperature to yield the anhydrous form before the conversion to this compound.

At temperatures exceeding 460 °C, this compound will further decompose into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃), as shown in the following equation:

Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g) [1]

Therefore, maintaining the reaction temperature within the optimal range is paramount to prevent the formation of this undesired byproduct.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from sodium bisulfate, based on available literature.

| Parameter | Value | Reference |

| Starting Material | Sodium Bisulfate (NaHSO₄) or Sodium Bisulfate Monohydrate (NaHSO₄·H₂O) | [4] |

| Molar Mass of NaHSO₄ | 120.06 g/mol | |

| Molar Mass of Na₂S₂O₇ | 222.11 g/mol | [5] |

| Dehydration of NaHSO₄·H₂O | Begins at ~58 °C | |

| Conversion to Na₂S₂O₇ | 200 - 400 °C | [1] |

| Optimal Temperature | ~320 °C | [4] |

| Decomposition of Na₂S₂O₇ | Begins at > 460 °C | [1] |

| Melting Point of NaHSO₄ | ~315 °C | |

| Melting Point of Na₂S₂O₇ | 400.9 °C | [2] |

| Purity of Analytical Grade Na₂S₂O₇ | ≥ 97.5% | [6] |

Experimental Protocol

This protocol details a laboratory-scale procedure for the synthesis of this compound from sodium bisulfate.

4.1. Materials and Equipment

-

Sodium bisulfate (anhydrous or monohydrate)

-

Porcelain or ceramic crucible

-

Muffle furnace or a well-ventilated laboratory oven with temperature control

-

Dessicator

-

Mortar and pestle

-

Spatula

-

Analytical balance

4.2. Procedure

-

Preparation of Starting Material: Weigh a desired amount of sodium bisulfate into a clean, dry porcelain crucible. If using sodium bisulfate monohydrate, the initial heating step will serve to drive off the water of hydration.

-

Heating and Conversion: Place the crucible containing the sodium bisulfate into a muffle furnace or laboratory oven preheated to a temperature between 300 °C and 350 °C.

-

Reaction Monitoring: The sodium bisulfate will first melt into a clear liquid.[7] As the reaction progresses and water is evolved, the melt will gradually solidify. The completion of the reaction is indicated by the complete solidification of the material.[7] The duration of heating will depend on the quantity of starting material and the specific temperature used, but typically ranges from 2 to 5 hours.[7]

-

Cooling and Storage: Once the reaction is complete, turn off the furnace/oven and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent the absorption of atmospheric moisture. This compound is hygroscopic and will react with water to revert to sodium bisulfate.[7]

-

Product Recovery: The resulting this compound will be a hard, white, glassy solid.[7] Carefully remove the solid from the crucible. This may require gently breaking the solid.

-

Grinding and Storage: Grind the solid this compound into a fine powder using a mortar and pestle. Store the finely ground product in a tightly sealed, dry container.

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Melting Point Determination: The melting point of the product should be consistent with the literature value for this compound (400.9 °C).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the S-O and S-O-S bonds in the pyrosulfate anion.

-

Powder X-ray Diffraction (PXRD): The PXRD pattern of the product should match the known pattern for this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the thermal decomposition pathway from sodium bisulfate to this compound and its subsequent decomposition at higher temperatures.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis of this compound.

Safety Considerations

-

The thermal decomposition of sodium bisulfate should be carried out in a well-ventilated area or a fume hood, as there is a potential for the release of sulfur oxides, especially if the temperature exceeds the decomposition point of this compound.

-

Sodium bisulfate and this compound are acidic and corrosive.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Care should be taken when handling hot crucibles and the furnace.

Conclusion

The synthesis of this compound via the thermal decomposition of sodium bisulfate is a reliable and accessible method for producing this valuable inorganic compound. By carefully controlling the reaction temperature and following the outlined protocol, researchers can obtain a high-purity product suitable for a variety of applications. The information and visualizations provided in this guide offer a thorough resource for the successful laboratory preparation of this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 13870-29-6 [m.chemicalbook.com]

- 6. biolaboratorium.com [biolaboratorium.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Sodium Pyrosulfate

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

IUPAC Name: Disodium (B8443419) disulfate[1]

CAS Number: 13870-29-6[1]

Physicochemical Properties

Sodium pyrosulfate, also known as disodium disulfate, is an inorganic salt with the chemical formula Na₂S₂O₇.[1] It is a colorless, translucent crystalline solid that is hygroscopic, readily absorbing moisture from the air.[2] Upon contact with water, it hydrolyzes to form sodium bisulfate, creating an acidic solution.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | Na₂S₂O₇ | [1][3] |

| Molar Mass | 222.12 g/mol | [1] |

| Appearance | Translucent white crystals/powder | [1] |

| Density | 2.658 g/cm³ | [1] |

| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | [1] |

| Boiling Point | Decomposes at 460 °C (860 °F; 733 K) | [1] |

| Solubility in Water | Hydrolyzes | [1] |

Chemical Synthesis and Decomposition

This compound is synthesized through the controlled thermal dehydration of sodium bisulfate (NaHSO₄). When heated, two moles of sodium bisulfate condense to form one mole of this compound and one mole of water. Further heating to temperatures above 460 °C will cause this compound to decompose into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1]

The synthesis and decomposition pathway of this compound is a key logical relationship for understanding its chemical behavior and applications.

Applications in Research and Development

Analytical Chemistry: Sample Dissolution by Fusion

The primary application of this compound in a research setting is as an acidic flux for the dissolution of refractory materials prior to quantitative analysis.[1][4] Many oxides, minerals, and alloys are insoluble in common acids but can be brought into solution by fusing them with a flux like this compound at high temperatures. The molten pyrosulfate acts as a powerful solvent, breaking down the sample matrix.

While a universally standardized protocol does not exist, the following provides a detailed methodology for a typical this compound fusion.

Experimental Protocol: Sample Fusion with this compound

Objective: To dissolve a refractory oxide sample for subsequent elemental analysis (e.g., by ICP-OES or AAS).

Materials:

-

This compound (Na₂S₂O₇), anhydrous powder

-

Finely powdered refractory sample (e.g., Al₂O₃, TiO₂)

-

Platinum or porcelain crucible

-

Muffle furnace

-

Hot plate

-

Dilute sulfuric acid (e.g., 10% v/v)

-

Deionized water

-

Standard laboratory safety equipment (safety glasses, heat-resistant gloves, fume hood)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the finely powdered refractory sample into a clean, dry platinum or porcelain crucible.

-

Flux Addition: Add approximately 2 g of anhydrous this compound to the crucible. The ratio of flux to sample is typically 10:1, but may be adjusted depending on the sample matrix.

-

Mixing: Thoroughly mix the sample and the flux within the crucible using a platinum or glass stirring rod.

-

Initial Heating: Place the crucible in a muffle furnace. Gradually heat the crucible to approximately 400 °C. The mixture will begin to melt and effervesce as water vapor and other gases are released.

-

Fusion: Once the initial reaction has subsided, increase the furnace temperature to 600-700 °C. Maintain this temperature for 15-30 minutes, or until a clear, quiescent melt is obtained. Occasionally swirl the crucible gently using tongs to ensure complete mixing and reaction.

-

Cooling: Carefully remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy, homogeneous mass.

-

Dissolution of the Melt: Place the crucible in a beaker containing approximately 100 mL of deionized water or dilute sulfuric acid. Gently heat the beaker on a hot plate to facilitate the dissolution of the melt. The solidified mass will slowly dissolve to form a clear solution.

-

Sample Analysis: Once the melt is completely dissolved, the resulting solution can be quantitatively transferred to a volumetric flask and diluted to a known volume for analysis by the chosen analytical technique.

Relevance to Drug Development and Pharmaceutical Analysis

While this compound itself is not a common pharmaceutical ingredient, its utility in analytical chemistry is relevant to the drug development process. The fusion method described above can be employed for the elemental analysis of inorganic impurities in drug substances or excipients, which is a critical aspect of pharmaceutical quality control.

It is important to distinguish this compound (Na₂S₂O₇) from the similarly named sodium metabisulfite (B1197395) (Na₂S₂O₅), also known as sodium pyrosulfite. Sodium metabisulfite is widely used in the pharmaceutical industry as an antioxidant and preservative in various formulations, including injectable drugs, to prevent the oxidation of active pharmaceutical ingredients such as epinephrine.[5][6]

Safety and Handling

This compound is a corrosive substance due to its hydrolysis to sulfuric acid upon contact with moisture.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated area or a fume hood, especially when heating, as it can release sulfur trioxide upon decomposition.[4] Store this compound in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Cas 13870-29-6,this compound | lookchem [lookchem.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. 13870-29-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis routes of this compound [benchchem.com]

thermal decomposition of sodium pyrosulfate to sodium sulfate

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Pyrosulfate to Sodium Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Na₂S₂O₇), also known as disodium (B8443419) disulfate, is a crucial intermediate in various chemical processes, including the production of sulfur trioxide and in analytical chemistry for sample fusion.[1][2] Its thermal decomposition into sodium sulfate (Na₂SO₄) is a significant reaction, the understanding of which is vital for process optimization and control. This technical guide provides a comprehensive overview of this decomposition reaction, detailing the underlying chemistry, thermodynamics, and experimental methodologies for its analysis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.

Chemical Reaction and Stoichiometry

The thermal decomposition of this compound is a well-defined, single-step reaction. When heated above its decomposition temperature, solid this compound breaks down to form solid sodium sulfate and gaseous sulfur trioxide.

Reaction Equation:

Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)[1][3][4]

This reaction is notable as a convenient laboratory-scale method for producing sulfur trioxide, as the precursor, sodium bisulfate, is readily available.[3]

Precursor Synthesis: this compound is typically prepared by the controlled heating of sodium bisulfate (NaHSO₄). This precursor reaction involves the dehydration of two moles of sodium bisulfate to form one mole of this compound and one mole of water.

Precursor Reaction Equation:

2NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)[3][4]

This dehydration step generally occurs at temperatures between 200-400°C.[3][4]

Thermodynamics and Kinetics

The thermal decomposition of this compound is an endothermic process that initiates at elevated temperatures.

Decomposition Temperature

The decomposition of this compound commences at temperatures above 460°C (733 K).[1][3] The reaction proceeds to completion as the temperature is further increased, with one source indicating it is fully decomposed by 600°C.

Influence of Experimental Conditions

Thermogravimetric analysis (TGA) studies have shown that the observed decomposition temperature range is dependent on the experimental heating rate. Research by de Vries and Gellings (1969) demonstrated that a higher heating rate leads to a higher initial decomposition temperature and a broader decomposition range.[3] In their TGA curves for sodium-derived sulfates, the transition from this compound to sodium sulfate was observed, though it was noted as not being perfectly reproducible without clear intermediate steps, unlike the decomposition of its potassium counterpart.[3]

Quantitative Data from Thermogravimetric Analysis (TGA)

The following table summarizes the findings from the seminal work by de Vries and Gellings on the thermal decomposition of this compound derived from sodium bisulfate.

| Heating Rate (°C/min) | Initial Decomposition Temp. (°C) | Final Decomposition Temp. (°C) | Decomposition Range (°C) |

| 2/3 | ~430 | ~580 | ~150 |

| 4/3 | ~440 | ~600 | ~160 |

| 4 | ~460 | ~620 | ~160 |

| Data is interpreted from the descriptions in de Vries & Gellings, J Inorg Nucl Chem, 1969. The original paper should be consulted for the primary TGA curves.[3] |

Experimental Protocols

The primary technique for studying the thermal decomposition of this compound is Thermogravimetric Analysis (TGA), often coupled with other analytical methods like X-ray Diffraction (XRD) for product confirmation.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the methodology described by de Vries and Gellings (1969).[3]

1. Sample Preparation:

-

Use analytical grade this compound or prepare it by heating analytical grade sodium bisulfate monohydrate (NaHSO₄·H₂O).

-

Powder the sample to ensure uniform heat distribution.

-

Dry the powdered sample by heating at 56°C in air for approximately 72 hours to remove any adsorbed moisture.[3]

2. Instrumentation and Setup:

-

Instrument: A thermobalance, such as a Stanton TR-01, is used.[3]

-

Crucible: Use a glazed alumina (B75360) crucible. Pre-heat the crucible in air to 500°C for at least 24 hours to ensure it is inert and free of contaminants.[3]

-

Sample Size: Place approximately 100 mg of the pre-dried sample into the crucible.[3]

3. TGA Measurement:

-

Atmosphere: Conduct the analysis in an air atmosphere.[3]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 20°C) to 1000°C.[3]

-

Heating Rates: Employ various linear heating rates to study the kinetic effects, for example: 2/3 °C/min, 4/3 °C/min, and 4 °C/min.[3]

-

Data Collection: Continuously record the sample weight as a function of temperature.

4. Post-Analysis Characterization:

-

To identify the solid decomposition product, the reaction can be stopped at a temperature where decomposition is complete (e.g., >620°C).

-

The furnace is removed to quench the sample.[3]

-

The composition of the residue is then checked by standard analytical methods, such as X-ray Diffraction (XRD), to confirm the presence of sodium sulfate.[3]

Visualizations: Pathways and Workflows

Reaction Pathway Diagram

The following diagram illustrates the two-step process, starting from the common precursor sodium bisulfate, to the final decomposition products.

Caption: Reaction pathway from sodium bisulfate to sodium sulfate.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental protocol for analyzing the thermal decomposition using TGA.

Caption: Experimental workflow for TGA of this compound.

Conclusion

References

Unveiling the Crystalline Nature of Sodium Pyrosulfate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of sodium pyrosulfate (Na₂S₂O₇) crystals, catering to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its thermal decomposition pathway.

Core Physical Properties of this compound

This compound, also known as disodium (B8443419) disulfate, is an inorganic compound that presents as a white, crystalline solid.[1][2] It is a colorless and translucent material.[2][3][4][5][6] The compound is known to be highly deliquescent, readily absorbing moisture from the atmosphere, which can cause it to decompose and release smoke in humid air.[2][6]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound crystals compiled from various sources.

| Property | Value | Units |

| Molar Mass | 222.12[1][2] | g/mol |

| Appearance | White crystalline solid[1][2] | - |

| Density | 2.658[1][2][3] - 2.67[7] | g/cm³ |

| Melting Point | 396[7] - 400.9[1][2][3][4][5] | °C |

| Boiling Point | Decomposes at 460[1][2][3][4] | °C |

| Solubility in Water | Hydrolyzes[1][2][3] | - |

| Solubility in other solvents | Insoluble in ethanol | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical properties of this compound. The following protocols are based on standard laboratory practices.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range should be narrow.

-

Determination of Density

Methodology: Gas Pycnometry

-

Principle: This technique measures the volume of the solid material by displacing an inert gas (e.g., helium) in a calibrated chamber.

-

Apparatus: A gas pycnometer.

-

Procedure:

-

A precisely weighed sample of this compound crystals is placed in the sample chamber.

-

The chamber is sealed and purged with the analysis gas to remove any adsorbed moisture or air.

-

The gas is then expanded from a reference chamber into the sample chamber, and the resulting pressure change is used to calculate the volume of the solid.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

Investigation of Hygroscopic Properties

Methodology: Gravimetric Analysis in a Controlled Humidity Environment

-

Sample Preparation: A pre-weighed, anhydrous sample of this compound is placed in a weighing dish.

-

Apparatus: A desiccator containing a saturated salt solution to maintain a specific relative humidity, and an analytical balance.

-

Procedure:

-

The weighing dish with the sample is placed in the desiccator.

-

The sample is periodically removed and weighed at set time intervals.

-

The increase in mass over time indicates the amount of water absorbed from the atmosphere. The experiment can be repeated at different relative humidities to create a moisture sorption isotherm.

-

Thermal Decomposition Analysis

Methodology: Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as the temperature increases. A sharp decrease in mass indicates decomposition. The temperature at which this occurs is the decomposition temperature. The decomposition of this compound begins above 460 °C, yielding sodium sulfate (B86663) and sulfur trioxide.[1]

-

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a critical chemical property. The following diagram illustrates this process.

This guide provides foundational data and methodologies for the characterization of this compound crystals. Accurate and consistent measurement of these physical properties is essential for its application in research and development.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chemister.ru]

- 5. biolaboratorium.com [biolaboratorium.com]

- 6. This compound CAS 13870-29-6 - Chemical Supplier Unilong [unilongindustry.com]

- 7. 13870-29-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Hydrolysis of Sodium Pyrosulfate in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyrosulfate (Na₂S₂O₇), also known as sodium disulfate, is an inorganic compound that finds application in various chemical processes, including as a precursor in the synthesis of other chemicals and as a fluxing agent in analytical chemistry.[1][2][3] Its interaction with water is of primary importance for its practical use and involves two key phenomena: solubility and hydrolysis. This technical guide provides a comprehensive overview of the current understanding of the solubility and hydrolysis of this compound in water, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles.

Solubility of this compound in Water

Instead, the "solubility" of this compound is practically governed by the solubility of its hydrolysis product, sodium bisulfate (NaHSO₄).[2][5] The hydrolysis reaction is as follows:

Na₂S₂O₇(s) + H₂O(l) → 2NaHSO₄(aq)[2]

Upon dissolution, this compound reacts with water to form two equivalents of sodium bisulfate. Consequently, the maximum concentration of this compound that can be "dissolved" is determined by the solubility limit of sodium bisulfate under the given conditions.

Solubility of the Hydrolysis Product: Sodium Bisulfate

Sodium bisulfate is highly soluble in water. The solubility of its anhydrous and monohydrate forms increases with temperature.

| Temperature (°C) | Solubility of Sodium Bisulfate ( g/100 mL) |

| 0 | 50 (as NaHSO₄)[6] |

| 25 | 28.5 (as NaHSO₄)[7] |

| 100 | 100 (as NaHSO₄)[6] |

Note: The table presents the solubility of sodium bisulfate, the product of this compound hydrolysis.

Hydrolysis of this compound

The hydrolysis of this compound is a rapid and complete reaction, yielding sodium bisulfate.[3][4] This reaction is a key characteristic of the compound when in an aqueous environment.

Mechanism and Kinetics

The hydrolysis of the pyrosulfate anion (S₂O₇²⁻) is initiated by the nucleophilic attack of a water molecule on one of the sulfur atoms. This leads to the cleavage of the S-O-S bridge.

The process can be visualized as a signaling pathway where the presence of water triggers the conversion of this compound.

Caption: Hydrolysis of this compound in Water.

Thermodynamics

The hydrolysis of this compound is an exothermic process, indicated by a rapid rise in temperature when the salt is dissolved in water.[4] This is preceded by an initial cooling effect due to the endothermic dissolution of the salt itself.[4] The overall enthalpy change for the dissolution and hydrolysis process is negative, driving the reaction forward.

Experimental Protocols

Due to the reactive nature of this compound, specific experimental protocols for determining its solubility and hydrolysis are not standard. However, established methods for inorganic salts and rapid reactions can be adapted.

Protocol for Determining the Apparent Solubility (as Sodium Bisulfate)

This protocol is adapted from general methods for determining the solubility of inorganic salts.

Objective: To determine the apparent solubility of this compound in water at a given temperature by measuring the concentration of the resulting sodium bisulfate solution.

Materials:

-

This compound (anhydrous)

-

Distilled or deionized water

-

Constant temperature water bath

-

Stirring hot plate and magnetic stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Appropriate analytical instrumentation for sulfate (B86663) or sodium ion determination (e.g., ion chromatography, ICP-OES).

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of distilled water in a sealed container. b. Place the container in a constant temperature water bath and stir the solution vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: a. Allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the temperature of the experiment to avoid precipitation. c. Immediately filter the sample using a syringe filter to remove any suspended particles.

-

Analysis: a. Dilute the filtered sample to a known volume. b. Analyze the concentration of sulfate (SO₄²⁻) or sodium (Na⁺) ions in the diluted solution using a calibrated analytical instrument.

-

Calculation: a. From the determined ion concentration, calculate the concentration of sodium bisulfate in the saturated solution. b. Express the apparent solubility as grams of this compound per 100 g of water, based on the stoichiometry of the hydrolysis reaction.

Protocol for Monitoring the Hydrolysis of this compound

This protocol is adapted from methods for studying rapid chemical reactions.

Objective: To monitor the rate of hydrolysis of this compound in water.

Materials:

-

This compound (anhydrous)

-

Distilled or deionized water

-

Stopped-flow spectrophotometer or a rapid mixing device coupled with a suitable detector (e.g., conductivity probe, pH meter).

-

Data acquisition system.

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of this compound in a non-aqueous solvent in which it is stable, if possible, or use a freshly prepared aqueous solution of known concentration. b. Prepare a separate solution of distilled water.

-

Rapid Mixing and Monitoring: a. Load the this compound solution and water into the separate syringes of a stopped-flow apparatus. b. Rapidly mix the two solutions and monitor the change in a suitable physical property over time. This could be:

- Conductivity: The hydrolysis produces ions, leading to an increase in conductivity.

- pH: The formation of sodium bisulfate, an acidic salt, will cause a decrease in pH.[2]

- Temperature: The exothermic reaction will cause a temperature increase.

-

Data Analysis: a. Plot the change in the measured property as a function of time. b. From the kinetic trace, determine the initial rate of reaction and the reaction half-life. c. By varying the initial concentrations of this compound, the reaction order can be determined.

Caption: Experimental Workflow for Monitoring Hydrolysis.

Conclusion

The interaction of this compound with water is characterized by a high apparent solubility that is dictated by the solubility of its hydrolysis product, sodium bisulfate. The hydrolysis reaction is rapid and complete, forming two equivalents of sodium bisulfate. While direct quantitative data on the solubility and hydrolysis kinetics of this compound is scarce, a thorough understanding can be achieved by studying the properties of sodium bisulfate and by adapting established experimental protocols for reactive inorganic salts. For professionals in research and drug development, it is crucial to recognize that aqueous solutions of this compound are, in effect, solutions of sodium bisulfate, and to consider the implications of the acidic nature of these solutions.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. kimyaborsasi.com.tr [kimyaborsasi.com.tr]

- 7. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]

In-Depth Technical Guide to Safety Precautions for Handling Sodium Pyrosulfate in the Lab

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling of sodium pyrosulfate (Na₂S₂O₇) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical Identification and Physical Properties

This compound, also known as disodium (B8443419) disulfate, is an inorganic salt that is solid at room temperature. It is important to distinguish it from similar-sounding but chemically different compounds like sodium bisulfate, sodium pyrosulfite, or sodium persulfate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Na₂S₂O₇ | |

| Molar Mass | 222.12 g/mol | |

| Appearance | White, crystalline, or translucent solid | |

| Density | 2.658 g/cm³ | |

| Melting Point | 400.9 °C (753.6 °F; 674.0 K) | |

| Boiling Point | Decomposes at 460 °C (860 °F; 733 K) | |

| Solubility in Water | Hydrolyzes |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Its primary hazards are related to its corrosive nature upon contact with moisture.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: Some sources may list this compound as "Not classified". However, based on more detailed safety data sheets, the above classifications are more precautionary and should be adopted in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and exposure.

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Sodium Pyrosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of sodium pyrosulfate (Na₂S₂O₇). It details the thermal decomposition behavior of this inorganic compound, outlines experimental protocols, and presents quantitative data for researchers and professionals in various scientific fields.

Introduction to this compound and its Thermal Stability

This compound, also known as disodium (B8443419) disulfate, is an inorganic salt with the chemical formula Na₂S₂O₇. It is a colorless, crystalline solid that is soluble in water. Thermogravimetric analysis is a crucial technique for understanding the thermal stability and decomposition kinetics of such compounds. When subjected to increasing temperatures, this compound undergoes a well-defined thermal decomposition.

The primary decomposition reaction for this compound is the evolution of sulfur trioxide (SO₃) gas, resulting in the formation of sodium sulfate (B86663) (Na₂SO₄) as a solid residue. This decomposition typically occurs at temperatures above 460 °C. The reaction is as follows:

Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)

Understanding the precise temperature range and the influence of experimental parameters on this decomposition is critical for applications where this compound may be subjected to elevated temperatures.

Quantitative Data from Thermogravimetric Analysis

The thermal decomposition of this compound has been investigated using TGA, revealing a dependency of the decomposition temperature range on the heating rate. The following table summarizes the observed decomposition ranges at different heating rates.

| Heating Rate (°C/min) | Decomposition Temperature Range (°C) |

| 2/3 | 380 - 680 |

| 4/3 | 400 - 700 |

| 4 | 430 - 750 |

Note: The TGA curves for the decomposition of this compound to sodium sulfate have been reported to show some irreproducibility.

The theoretical mass loss for the complete decomposition of this compound to sodium sulfate can be calculated based on the molar masses of the compounds.

-

Molar mass of Na₂S₂O₇ = 222.12 g/mol

-

Molar mass of SO₃ = 80.06 g/mol

Theoretical mass loss (%) = (Molar mass of SO₃ / Molar mass of Na₂S₂O₇) x 100 = (80.06 / 222.12) x 100 ≈ 36.04%

Experimental Protocol for TGA of this compound

A detailed experimental protocol for conducting a thermogravimetric analysis of this compound is crucial for obtaining reliable and reproducible data. The following methodology is based on established research.

3.1. Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer, such as a Stanton TR-01 thermobalance, is suitable for this analysis.

-

Sample Preparation:

-

Use analytical grade this compound.

-

The sample should be in a powdered form.

-

Dry the sample by heating at 56°C for approximately 72 hours to remove any adsorbed moisture.

-

-

Sample Size: A sample mass of approximately 100 mg is recommended.

-

Crucible: Use glazed alumina (B75360) crucibles that have been pre-heated in air to 500°C for a day to ensure they are inert and free of contaminants.

3.2. TGA Measurement Parameters

-

Atmosphere: The analysis should be carried out in a controlled atmosphere, typically air.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 20°C.

-

Heat the sample to a final temperature of 1000°C.

-

-

Heating Rates: A range of heating rates should be investigated to understand the kinetics of the decomposition. Recommended heating rates are 2/3 °C/min, 4/3 °C/min, and 4 °C/min.

-

Buoyancy Corrections: For precise measurements, buoyancy corrections may be applied, although in some studies they have been omitted.

3.3. Data Analysis

-

Record the mass loss as a function of temperature.

-

Determine the onset and end temperatures of the decomposition step.

-

Calculate the percentage mass loss and compare it with the theoretical value.

Visualizing the Process

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the thermogravimetric analysis of this compound.

4.2. Thermal Decomposition Pathway

The signaling pathway, in the context of thermal decomposition, is the reaction pathway. The following diagram illustrates the single-step decomposition of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermogravimetric analysis of this compound. The key decomposition reaction, quantitative data on decomposition temperatures at various heating rates, and a comprehensive experimental protocol have been presented. The provided diagrams visually summarize the experimental workflow and the chemical transformation involved. This information is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to conduct accurate thermal analyses and better understand the material's behavior at elevated temperatures.

An In-depth Technical Guide to Anhydrous Sodium Pyrosulfate: Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of anhydrous sodium pyrosulfate (Na₂S₂O₇), with a specific focus on its molar mass and density. Detailed experimental protocols for its synthesis and density determination are provided, along with a visualization of its application in analytical sample preparation.

Core Properties of Anhydrous this compound

Anhydrous this compound is an inorganic compound that appears as colorless, translucent white crystals or a white crystalline solid.[1][2] It is a salt that is soluble in water, where it hydrolyzes to form sodium bisulfate (NaHSO₄), resulting in an acidic solution.[1][3]

Quantitative Data Summary

The key quantitative properties of anhydrous this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molar Mass | 222.11 g/mol | |

| 222.12 g/mol | [2] | |

| 222.1053 g/mol | ||

| Density | 2.66 g/cm³ (at 20°C) | [1] |

| 2.67 g/cm³ | [3][4] | |

| 2.658 g/cm³ | ||

| Melting Point | 400.9 °C | [1] |

| 396 °C | [3][4] | |

| Decomposition Temperature | 460 °C | [1] |

| Molecular Formula | Na₂S₂O₇ | [1][3][5][4] |

Experimental Protocols

Synthesis of Anhydrous this compound

Anhydrous this compound can be synthesized in the laboratory via the thermal decomposition of sodium bisulfate (NaHSO₄).

Principle: Upon heating, sodium bisulfate loses a molecule of water to form this compound.

2 NaHSO₄(s) → Na₂S₂O₇(s) + H₂O(g)

Materials:

-

Sodium bisulfate (NaHSO₄)

-

Heat-resistant vessel (e.g., porcelain crucible, baking pan)[6]

-

Furnace or a high-temperature heat source (e.g., toaster oven)[6]

-

Hammer or mortar and pestle[6]

-

Airtight storage container[6]

Procedure:

-

Place a known quantity of sodium bisulfate into the heat-resistant vessel.

-

Heat the sodium bisulfate to a temperature above its melting point (~315 °C) but below the decomposition temperature of this compound (460 °C). A practical temperature range is between 320 °C and 400 °C.[2][3][6]

-

Initially, the sodium bisulfate will melt and bubbles of water vapor will be released.[6]

-

Continue heating until the evolution of water vapor ceases and the molten salt solidifies into a hard, white, glassy substance. This indicates the completion of the reaction, as the melting point of this compound is higher than that of sodium bisulfate.[6]

-

Allow the vessel to cool to room temperature.

-

The resulting solid mass of this compound can be broken up using a hammer or ground into a fine powder using a mortar and pestle.[6]

-

Store the anhydrous this compound in a tightly sealed, airtight container to prevent it from absorbing moisture from the atmosphere and converting back to sodium bisulfate.[6]

Density Determination by the Pycnometer Method

The density of anhydrous this compound, being a solid, can be accurately determined using a pycnometer. This method relies on measuring the mass of a known volume of the solid.

Principle: The volume of the solid is determined by the displacement of a liquid of known density in which the solid is insoluble. However, as this compound reacts with water, a non-aqueous, inert liquid of known density in which this compound is insoluble should be used.

Materials:

-

Pycnometer (specific gravity bottle) with a capillary stopper[4]

-

Analytical balance (accurate to ± 0.0001 g)[7]

-

Anhydrous this compound powder

-

Inert liquid of known density (e.g., toluene (B28343) or kerosene)

-

Thermometer

-

Drying oven

-

Desiccator

Procedure:

-

Clean the pycnometer and its stopper thoroughly and dry it completely in a drying oven.

-

Allow the pycnometer to cool to room temperature in a desiccator.

-

Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Add a sample of the anhydrous this compound powder to the pycnometer and weigh it again (m₂). The mass of the this compound is (m₂ - m₁).

-

Fill the pycnometer containing the solid with the inert liquid, ensuring no air bubbles are trapped.

-

Insert the stopper carefully, allowing the excess liquid to escape through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it (m₃).

-

Empty and clean the pycnometer. Then, fill it completely with the inert liquid, insert the stopper, dry the exterior, and weigh it (m₄).

-

Measure the temperature of the inert liquid.

Calculations:

-

Mass of the solid (m_solid) = m₂ - m₁

-

Mass of the inert liquid in the pycnometer when filled with the solid (m_liquid_with_solid) = m₃ - m₂

-

Mass of the inert liquid that fills the pycnometer completely (m_liquid_total) = m₄ - m₁

-

Volume of the inert liquid in the pycnometer when filled with the solid (V_liquid_with_solid) = m_liquid_with_solid / ρ_liquid (where ρ_liquid is the known density of the inert liquid at the measured temperature)

-

Volume of the solid (V_solid) = (m_liquid_total - m_liquid_with_solid) / ρ_liquid

-

Density of the solid (ρ_solid) = m_solid / V_solid

Mandatory Visualization

Application in Analytical Chemistry: Sample Dissolution Workflow

This compound is utilized in analytical chemistry as a flux for the dissolution of refractory materials, such as certain metal oxides and minerals, that are insoluble in acids alone.[1] The fusion process converts the sample into a soluble form, allowing for subsequent quantitative analysis.

Caption: Workflow for sample dissolution using this compound fusion.

References

In-Depth Technical Guide: The Reaction of Sodium Pyrosulfate with Metal Oxides at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pyrosulfate (Na₂S₂O₇), an inorganic compound, serves as a potent acidic fluxing agent in high-temperature reactions, particularly for the decomposition and solubilization of a wide array of refractory metal oxides. Its utility is prominent in analytical chemistry for sample preparation prior to elemental analysis and in extractive metallurgy for the extraction of metals from their ores. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and reaction mechanisms associated with the high-temperature reactions of this compound with various metal oxides.

This compound is formed by the dehydration of sodium bisulfate at temperatures above 280°C.[1] Upon further heating, it melts around 400.9°C and begins to decompose at approximately 460°C, releasing sulfur trioxide (SO₃) and forming sodium sulfate (B86663) (Na₂SO₄).[1] It is this release of highly reactive SO₃ at elevated temperatures that makes this compound an effective agent for converting insoluble metal oxides into water- or acid-soluble metal sulfates.

Core Principles of Reaction

The fundamental principle behind the reaction of this compound with metal oxides is a high-temperature acid-base reaction, where molten this compound acts as a source of sulfur trioxide, a strong Lewis acid. This process, often referred to as sulfation or sulfating roasting, transforms the metal oxide into a metal sulfate.[2]

The overall reaction can be generalized as:

MeO (s) + Na₂S₂O₇ (l) → MeSO₄ (s/l) + Na₂SO₄ (l)

Where 'Me' represents a metal. In reality, the reaction is more complex and proceeds through the in-situ decomposition of this compound:

1. Decomposition of this compound: Na₂S₂O₇ (l) ⇌ Na₂SO₄ (l) + SO₃ (g)[1]

2. Reaction of Metal Oxide with Sulfur Trioxide: MeO (s) + SO₃ (g) → MeSO₄ (s/l)

The effectiveness of the fusion process is dependent on several factors including the temperature, the ratio of this compound to the metal oxide, the reaction time, and the intrinsic reactivity of the metal oxide.

General Experimental Protocol for this compound Fusion

The following provides a generalized procedure for the fusion of a metal oxide sample with this compound. Specific parameters will vary depending on the metal oxide being analyzed and are detailed in the subsequent sections.

Materials and Equipment:

-

This compound (Na₂S₂O₇), analytical grade

-

Finely powdered metal oxide sample

-

Porcelain or platinum crucible and lid

-

Muffle furnace or Bunsen burner with a tripod and clay triangle

-

Hot plate

-

Beakers

-

Dilute acid (e.g., HCl or H₂SO₄)

-

Stirring rods

Procedure:

-

Sample and Flux Preparation: Weigh an appropriate amount of the finely powdered metal oxide sample and this compound into a crucible. The typical sample-to-flux ratio ranges from 1:5 to 1:20 by weight, depending on the refractoriness of the oxide.

-

Fusion:

-

Place the crucible in a muffle furnace or heat gently with a Bunsen burner.

-

Gradually increase the temperature to the desired fusion temperature (typically between 400°C and 800°C).

-

Maintain the temperature for a specified duration (ranging from 15 minutes to several hours) until a clear, quiescent melt is obtained. Swirling the crucible intermittently can aid in the dissolution.

-

-

Cooling and Dissolution:

-

Remove the crucible from the heat source and allow it to cool. The melt will solidify into a glassy mass.

-

Place the cooled crucible and its contents into a beaker containing a suitable solvent, usually dilute acid or hot water.

-

Gently heat the beaker on a hot plate and stir until the fused mass has completely dissolved.

-

-

Analysis: The resulting solution can then be diluted to a known volume and analyzed for its metal content using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS).

Logical Workflow for this compound Fusion:

References

Methodological & Application

Application Notes and Protocols: Sodium Pyrosulfate as a Flux for Sample Fusion

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry and materials science, the complete dissolution of a sample is a critical first step for many analytical techniques, including X-ray fluorescence (XRF), inductively coupled plasma (ICP) spectroscopy, and atomic absorption (AA) spectroscopy. For materials that are resistant to acid digestion, fusion with a chemical flux is a powerful alternative. Sodium pyrosulfate (Na₂S₂O₇) is an acidic flux widely used for the decomposition of metal oxides, minerals, and other refractory materials.[1][2][3][4]

Fusion involves heating a sample with a flux at a high temperature until the sample completely dissolves in the molten flux.[5][6] Upon cooling, the solidified mixture, often a glass-like bead, can be dissolved in a dilute acid for analysis. This compound is particularly effective for samples with a basic matrix.[7] Its utility stems from its decomposition at high temperatures to release sulfur trioxide (SO₃), a potent acidic agent that facilitates the dissolution of various inorganic compounds.[1][2][8]

This document provides a comprehensive overview of the properties of this compound, its mechanism of action as a flux, detailed experimental protocols for its use, and essential safety considerations.

Properties of this compound

This compound, also known as disodium (B8443419) disulfate, is a white, crystalline, hygroscopic solid.[2] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Chemical Formula | Na₂S₂O₇ | [1][2][8] |

| Molar Mass | 222.12 g/mol | [2][8] |

| Appearance | White crystalline solid | [2][8] |

| Density | ~2.66 g/cm³ | [1][2][8] |

| Melting Point | ~401 °C (754 °F) | [1][2][8] |

| Boiling Point | Decomposes at >460 °C (860 °F) | [1][2][8] |

| Solubility in Water | Hydrolyzes to sodium bisulfate (NaHSO₄) | [1][8] |

Mechanism of Action

The effectiveness of this compound as a flux is due to its thermal decomposition. When heated above its melting point to approximately 460 °C, it decomposes into sodium sulfate (B86663) (Na₂SO₄) and sulfur trioxide (SO₃).[1][2][8]

Decomposition Reaction: Na₂S₂O₇(l) → Na₂SO₄(s) + SO₃(g)

The liberated sulfur trioxide gas is a strong Lewis acid and a powerful oxidizing agent that readily attacks and dissolves metal oxides (MeO) to form soluble metal sulfates.[2][9]

Fluxing Reaction: MeO(s) + SO₃(g) → MeSO₄(s, l)

This process converts insoluble, refractory materials into a homogeneous, acid-soluble mass. The flux itself is essentially a molten acid that can be used at temperatures approaching 800 °C, providing a highly reactive environment for sample dissolution.[9]

Caption: Mechanism of this compound fusion.

Applications in Research and Development

This compound is a versatile flux used to prepare a wide range of samples for elemental analysis.

-

Analytical Chemistry: Used to ensure the complete dissolution of samples before quantitative analysis.[1][2]

-

Ore and Mineral Processing: Acts as an acidic melting agent to break down refractory ores for the extraction and analysis of valuable metals.[4][10][11]

-

Materials Science: Facilitates the analysis of ceramics, pigments, and other inorganic materials that resist conventional acid digestion.[12]

-

Drug Development: While less common, it can be used in the analysis of inorganic impurities or catalysts within drug formulations, provided the active pharmaceutical ingredient (API) is robust enough or is not the target of the analysis.

It is a powerful method for dissolving non-siliceous refractory compounds.[9] However, it is generally ineffective for dissolving silica-based materials, for which an alkaline flux like lithium borate (B1201080) is preferred.[7][9]

Experimental Protocols

The following is a general protocol for sample fusion using this compound. Parameters such as sample-to-flux ratio and fusion time should be optimized for each specific sample type.

5.1 Materials and Reagents

-

This compound (Na₂S₂O₇), anhydrous, analytical grade

-

Sample (finely powdered, <100 mesh)

-

Crucible (platinum or porcelain, depending on sample and temperature)

-

Muffle furnace or blast burner

-

Beaker

-

Dilute acid for dissolution (e.g., 10% HCl or HNO₃)

-

Hot plate

-

Personal Protective Equipment (PPE): Safety glasses, face shield, thermal gloves, lab coat.

5.2 General Fusion Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. alsglobal.com [alsglobal.com]

- 6. iamdrijfhout.com [iamdrijfhout.com]

- 7. Choosing a Flux for XRF Sample Preparation [xrfscientific.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. resl.id.energy.gov [resl.id.energy.gov]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

- 12. biolaboratorium.com [biolaboratorium.com]

Application Notes and Protocols for Sodium Pyrosulfate Fusion in the Dissolution of Refractory Minerals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of sodium pyrosulfate (Na₂S₂O₇) fusion as a method for dissolving refractory minerals. This technique is particularly valuable in analytical chemistry when complete dissolution of a sample is required for accurate quantitative analysis.[1]

Introduction to this compound Fusion

This compound fusion is a powerful technique for the decomposition of various refractory materials, particularly non-siliceous minerals and metal oxides.[2] The process involves heating a finely ground sample with a significant excess of this compound, which acts as a molten acidic flux. At elevated temperatures, the this compound decomposes, releasing sulfur trioxide (SO₃), a potent acidic agent that attacks and breaks down the mineral matrix.[1][3]

The key advantages of this compound fusion include:

-

Effectiveness for Oxides: It is highly effective in dissolving a wide range of metal oxides that are resistant to conventional acid digestion.

-

Formation of Soluble Salts: The fusion process converts the metallic components of the mineral into soluble sulfate (B86663) salts.

-

Cleanliness: Compared to other fusion agents like sodium peroxide, this compound is considered a cleaner flux, introducing fewer contaminants.

This compound is typically prepared by heating sodium bisulfate (NaHSO₄) at temperatures between 280 °C and 400 °C, which causes the dehydration of the bisulfate to form pyrosulfate and water.[1][3][4] Upon further heating to temperatures above 460 °C, this compound decomposes into sodium sulfate (Na₂SO₄) and sulfur trioxide (SO₃).[1][3]

General Principles and Considerations

Successful dissolution using this compound fusion depends on several key factors:

-

Sample Preparation: The mineral sample must be finely ground to a powder (typically <100 μm) to maximize the surface area available for reaction with the flux.

-

Flux-to-Sample Ratio: A significant excess of the flux is crucial to ensure complete decomposition of the sample. The optimal ratio varies depending on the mineral being analyzed.

-

Fusion Temperature and Duration: The temperature must be high enough to maintain the flux in a molten state and facilitate the decomposition reaction, but not so high as to cause excessive volatilization of the flux. The duration of the fusion needs to be sufficient for the complete breakdown of the sample matrix.

-

Crucible Material: Platinum or porcelain crucibles are generally recommended for this compound fusions due to their resistance to the corrosive molten flux.

Experimental Protocols

The following are generalized protocols for the this compound fusion of common refractory minerals. It is important to note that these are starting points, and optimization of parameters such as flux-to-sample ratio, temperature, and time may be necessary for specific samples.

General Protocol for Refractory Oxides (e.g., Al₂O₃, TiO₂, Cr₂O₃)

This protocol provides a general framework for the dissolution of various refractory metal oxides.

Materials and Equipment:

-

Finely ground refractory oxide sample

-

This compound (Na₂S₂O₇)

-

Platinum or porcelain crucible

-

Muffle furnace

-

Hot plate

-

Beakers

-

Dilute sulfuric acid (e.g., 10% v/v)

Procedure:

-

Weighing: Accurately weigh the finely ground refractory oxide sample and this compound into a clean, dry platinum or porcelain crucible. A typical starting flux-to-sample ratio is 10:1 to 15:1 by weight.

-

Mixing: Thoroughly mix the sample and flux within the crucible using a glass rod or by gentle swirling.

-

Fusion:

-

Place the crucible in a muffle furnace.

-

Gradually increase the temperature to between 450 °C and 550 °C.

-

Maintain this temperature for 30 to 60 minutes, or until a clear, quiescent melt is obtained. Occasional gentle swirling of the crucible (using tongs) can aid in the dissolution.

-

-

Cooling: Remove the crucible from the furnace and allow it to cool to room temperature. The solidified melt should be a glassy solid.

-

Dissolution:

-

Place the crucible in a beaker containing a measured volume of warm dilute sulfuric acid.

-

Gently heat the beaker on a hot plate to facilitate the dissolution of the fused cake. Do not boil.

-

Once the melt has completely dissolved, remove the crucible and rinse it with deionized water, collecting the rinsings in the beaker.

-

-

Analysis: The resulting solution is now ready for quantitative analysis by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

Protocol for the Dissolution of Chromite Ore

While sodium peroxide fusion is more commonly cited for chromite, this compound can also be employed.

Procedure:

-

Follow the general protocol for refractory oxides, using a flux-to-sample ratio of at least 15:1.

-

The fusion temperature may need to be slightly higher, in the range of 500-600°C, and the fusion time may need to be extended to ensure complete decomposition of the complex spinel structure of chromite.

-

After dissolution of the fused cake in dilute sulfuric acid, the solution will contain chromium as Cr(III).

Protocol for the Dissolution of Niobium and Tantalum Ores (e.g., Columbite, Tantalite)

This compound fusion is a recognized method for the initial attack of niobium and tantalum ores.[2]

Procedure:

-

Use a high flux-to-sample ratio, typically in the range of 15:1 to 20:1.

-

Perform the fusion at a temperature of approximately 650-750°C.

-

The dissolution of the fused cake is often carried out in a solution of dilute hydrofluoric acid or a mixture of sulfuric and hydrofluoric acids to keep the niobium and tantalum species in solution.

Data Presentation: Fusion Parameters

The following table summarizes typical starting parameters for the this compound fusion of various refractory minerals. These are general guidelines and may require optimization.

| Mineral/Oxide | Typical Flux-to-Sample Ratio (w/w) | Typical Fusion Temperature (°C) | Typical Fusion Time (minutes) |

| Alumina (Al₂O₃) | 10:1 - 15:1 | 450 - 550 | 30 - 60 |

| Rutile/Anatase (TiO₂) | 10:1 - 15:1 | 450 - 550 | 30 - 60 |

| Chromite (FeCr₂O₄) | 15:1 - 20:1 | 500 - 600 | 45 - 75 |

| Ilmenite (FeTiO₃) | 15:1 - 20:1 | 500 - 600 | 45 - 75 |

| Zircon (ZrSiO₄) | 15:1 - 20:1 | 600 - 700 | 60 - 90 |

| Niobium/Tantalum Ores | 15:1 - 20:1 | 650 - 750 | 60 - 90 |

Interferences and Mitigation

-

Incomplete Fusion: This is the most common issue and can be caused by insufficient flux, inadequate mixing, too low a temperature, or insufficient time. Ensure the sample is finely ground and use a sufficient excess of flux.

-

Precipitation upon Dissolution: Some metal sulfates may have limited solubility in dilute acid, especially at lower temperatures. Using warm acid and ensuring a sufficiently dilute final solution can help prevent precipitation.

-

Matrix Effects in Analysis: The high salt content of the final solution from the dissolved flux can cause matrix effects in analytical techniques like ICP-OES. This can be addressed by matrix-matching the calibration standards or by using the method of standard additions.

Visualization of the Process

Experimental Workflow

The following diagram illustrates the general workflow for the this compound fusion of a refractory mineral.

Caption: General workflow for this compound fusion.

Logical Relationship of the Fusion Reaction

The diagram below illustrates the key chemical transformations occurring during the fusion of a generic metal oxide (MeO) with this compound.

References

Application Notes and Protocols for Sample Preparation with Sodium Pyrosulfate for XRF Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray Fluorescence (XRF) spectrometry is a powerful and widely used analytical technique for elemental analysis of a broad range of materials. The accuracy of XRF analysis is critically dependent on the quality and homogeneity of the sample presented to the spectrometer. For solid samples, particularly those with complex matrices such as minerals, ores, slags, and pharmaceutical ingredients, sample preparation by fusion is often the method of choice to eliminate particle size and mineralogical effects.[1][2]

While borate (B1201080) fluxes (e.g., lithium tetraborate, lithium metaborate) are commonly employed, pyrosulfate fusion offers a viable and sometimes advantageous alternative.[3] This application note provides a detailed protocol for sample preparation using sodium pyrosulfate (Na₂S₂O₇) as a flux for XRF analysis. This compound is a strong acidic flux, making it particularly effective for the dissolution of basic oxides and other refractory materials.

Principle of Pyrosulfate Fusion

Fusion with this compound involves heating a mixture of the sample and the flux at a high temperature. The molten flux dissolves the sample, creating a homogeneous molten glass. This melt is then cast into a mold to form a flat, solid glass disc (bead) that is ideal for XRF analysis. The key advantages of this method include:

-

Elimination of Matrix Effects: The sample is dissolved and diluted in the flux, minimizing variations in the physical and chemical properties of the sample matrix.[4]

-

Improved Accuracy and Precision: Homogeneous glass beads lead to more reproducible and accurate analytical results.[3]

-

Analysis of Difficult Samples: Pyrosulfate fusion is effective for dissolving a variety of materials that are resistant to acid digestion.[3]

Apparatus and Reagents

-

XRF Spectrometer: Wavelength dispersive (WDXRF) or Energy dispersive (EDXRF)

-

Fusion Machine: Automated or manual, capable of reaching temperatures up to 1000°C.

-

Crucibles and Molds: Platinum-gold (95%-5%) alloy is recommended for its durability and non-wetting properties.

-

Analytical Balance: Capable of weighing to ±0.1 mg.

-

Muffle Furnace: For sample pre-treatment (ashing or loss on ignition).

-

Grinding/Pulverizing Equipment: For reducing the particle size of the sample.

-

This compound (Na₂S₂O₇): High purity grade (e.g., 99.9%).

-

Non-wetting agents (optional): Lithium bromide (LiBr) or lithium iodide (LiI) solution to aid in the release of the bead from the mold.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical requirements.

Sample Pre-treatment

-

Drying: Dry the sample in an oven at 105-110°C to a constant weight to remove any moisture.

-

Grinding: Pulverize the dried sample to a fine powder (typically < 75 µm) to ensure efficient dissolution in the flux.[2]

-